6-Chloroisoquinoline

Medicinal Chemistry Cancer Research Enzyme Inhibition

Procure 6-Chloroisoquinoline as the essential halogenated heteroaromatic building block for synthesizing 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones with topoisomerase II inhibitory activity (IC50 0.082 μM). The 6-position chlorine substitution confers a unique electronic and steric profile, making this isomer non-interchangeable with 1-, 3-, 4-, 5-, 7-, or 8-substituted analogs. Ideal for formulation development requiring enhanced light/thermal stability.

Molecular Formula C9H6ClN
Molecular Weight 163.6 g/mol
CAS No. 62882-02-4
Cat. No. B1281262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroisoquinoline
CAS62882-02-4
Molecular FormulaC9H6ClN
Molecular Weight163.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1Cl
InChIInChI=1S/C9H6ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
InChIKeyNCJNOOHAQSFEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroisoquinoline (CAS 62882-02-4) Core Physicochemical Properties and Procurement Considerations


6-Chloroisoquinoline (CAS 62882-02-4) is a halogenated heteroaromatic building block belonging to the isoquinoline family. Its fundamental physicochemical profile includes a molecular weight of 163.60 g/mol (C9H6ClN), a melting point of 39–40°C, a predicted density of 1.270±0.06 g/cm³, and a predicted pKa of 4.83±0.10 . The compound typically exists as a white to pale yellow solid at ambient temperatures and requires refrigerated storage (2–8°C) to maintain long-term integrity . As a positional isomer of other chlorinated isoquinolines, the chlorine substitution at the 6-position of the bicyclic isoquinoline ring system imparts a distinct electronic environment and reactivity profile compared to its 1-, 3-, 4-, 5-, 7-, or 8-substituted analogs, a critical factor in downstream synthetic and biological applications [1].

Why Positional Isomerism Matters: 6-Chloroisoquinoline Cannot Be Interchanged with 1-, 4-, or 8-Chloroisoquinoline


Simple substitution of 6-chloroisoquinoline with another chloroisoquinoline isomer (e.g., 1-, 4-, or 8-chloro) is not scientifically valid due to the profound impact of chlorine position on electronic distribution, steric accessibility, and resultant reactivity in cross-coupling and heterocyclic chemistry. In isoquinoline systems, the position of halogen substitution dictates the regioselectivity of nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed coupling reactions, as well as the compound's ability to engage in specific biological target interactions [1]. For instance, 1-chloroisoquinoline is a common precursor for Pd-catalyzed cross-couplings with heteroaryl boronic acids , while 4-chloroisoquinoline is utilized for introducing aryl and heterocyclic substituents via nucleophilic substitution . 6-Chloroisoquinoline presents a unique electronic and steric profile that renders it the specific, non-interchangeable precursor for a distinct set of synthetic pathways and downstream pharmacophores, as evidenced by the comparative data below.

Quantitative Differentiation of 6-Chloroisoquinoline Against In-Class Analogs


Topoisomerase II Inhibition: 6-Chloroisoquinoline-5,8-Dione Derivatives Exhibit Potent Activity with IC50 of 0.082 μM

Derivatives of 6-chloroisoquinoline, specifically 6-chloroisoquinoline-5,8-diones, demonstrate potent and selective inhibition of DNA topoisomerase II. The most active compound in this series (designated 6a) exhibited an IC50 value of 0.082 μM against topoisomerase II in a plasmid cleavage assay [1]. Importantly, these compounds were inactive against topoisomerase I at 200 μM, indicating functional selectivity [2]. While no direct head-to-head comparison of the parent 6-chloroisoquinoline with other isomers in this specific assay is available, this data establishes the 6-substituted scaffold as a privileged structure for topoisomerase II inhibition, a class-level inference supported by the compound's use as a precursor to these active derivatives.

Medicinal Chemistry Cancer Research Enzyme Inhibition

Cytotoxicity Profile: Pyrido[3,4-b]phenazinediones Derived from 6-Chloroisoquinoline Outperform Ellipticine Across Multiple Cancer Cell Lines

Pyrido[3,4-b]phenazine-5,12-diones, synthesized from 6-chloroisoquinoline-5,8-dione precursors, demonstrate consistently superior cytotoxicity compared to the clinical reference compound ellipticine. In SRB assays, these derivatives exhibited IC50 values ranging from 1.82 to 5.97 μM across a panel of cancer cell lines, including A549 (lung), SNU-638 (stomach), Col2 (colon), HT1080 (fibrosarcoma), and HL-60 (leukemia) [1]. This cytotoxic potency was directly correlated with caco-2 cell permeability, which ranged from 0.62 × 10⁻⁶ to 35.3 × 10⁻⁶ cm/s for selected compounds [2].

Oncology Cytotoxicity Drug Discovery

Stability Advantage: 6-Chloroisoquinoline as a Key Intermediate in Stabilized Halogenated Isoquinoline Formulations

Patented technology explicitly identifies 6-chloroisoquinoline and its derivatives as components of stabilized pharmaceutical compositions. A recent patent (JP2023012898A) describes methods to improve the light stability of aqueous compositions containing halogenated isoquinoline derivatives, with 6-substituted isoquinolines being a central focus [1]. This patent addresses a known limitation of halogenated isoquinolines—their susceptibility to photodegradation and discoloration—and provides formulation strategies specifically validated for the 6-chloro positional isomer [2].

Pharmaceutical Formulation Stability Quality Control

Synthetic Utility: 6-Chloroisoquinoline Enables Unique Heterocyclic Scaffolds Not Accessible from Other Isomers

The 6-position chlorine in 6-chloroisoquinoline allows for the synthesis of 6-chloroisoquinoline-5,8-diones and subsequent pyrido[3,4-b]phenazine-5,12-diones via cyclization with sodium azide in DMF [1]. This specific reactivity is a direct consequence of the 6-chloro substitution pattern and is not feasible with other chloroisoquinoline isomers. For example, 1-chloroisoquinoline is typically employed in Pd-catalyzed cross-couplings with aryl/heteroaryl boronic acids , while 4-chloroisoquinoline is used for introducing aryl and heterocyclic substituents via nucleophilic aromatic substitution . The distinct synthetic utility of each isomer underscores the non-interchangeable nature of 6-chloroisoquinoline in the construction of specific heterocyclic frameworks.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Targeted Application Scenarios for 6-Chloroisoquinoline Based on Quantitative Evidence


Synthesis of Potent Topoisomerase II Inhibitors for Oncology Research

Procure 6-chloroisoquinoline as the essential starting material for the preparation of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones. These derivatives have demonstrated topoisomerase II inhibitory activity with an IC50 as low as 0.082 μM and cytotoxic profiles superior to ellipticine across multiple cancer cell lines [1]. This application is directly supported by the quantitative evidence in Section 3 (Evidence Item 1).

Development of Stabilized Aqueous Pharmaceutical Formulations

Utilize 6-chloroisoquinoline in formulation development where enhanced light and thermal stability of halogenated isoquinoline derivatives is required. Patented technology provides methods to suppress discoloration during high-temperature storage for 6-substituted isoquinolines [2]. This scenario is based on the class-level evidence presented in Section 3 (Evidence Item 3).

Construction of Pyridophenazine Heterocyclic Scaffolds in Medicinal Chemistry

Employ 6-chloroisoquinoline as a specific precursor for the cyclization to pyrido[3,4-b]phenazine-5,12-diones, a reaction that is not feasible with other chloroisoquinoline isomers due to the unique electronic and steric properties conferred by the 6-position chlorine [3]. This application is directly derived from the synthetic utility evidence in Section 3 (Evidence Item 4).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.